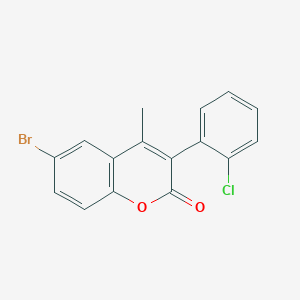

6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin

CAS No.: 263365-09-9

Cat. No.: VC7912425

Molecular Formula: C16H10BrClO2

Molecular Weight: 349.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263365-09-9 |

|---|---|

| Molecular Formula | C16H10BrClO2 |

| Molecular Weight | 349.6 g/mol |

| IUPAC Name | 6-bromo-3-(2-chlorophenyl)-4-methylchromen-2-one |

| Standard InChI | InChI=1S/C16H10BrClO2/c1-9-12-8-10(17)6-7-14(12)20-16(19)15(9)11-4-2-3-5-13(11)18/h2-8H,1H3 |

| Standard InChI Key | CZIUXPFSKWYIHL-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Molecular Characteristics

6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin (molecular formula: ) is a brominated and chlorinated coumarin derivative. Its molecular weight is 365.61 g/mol, calculated from the atomic masses of constituent elements. The compound features:

-

A bromine atom at the 6th position of the coumarin ring.

-

A 2'-chlorophenyl group at the 3rd position.

-

A methyl group at the 4th position.

The planar coumarin scaffold facilitates π-conjugation, while the electron-withdrawing bromine and chlorine atoms influence its electronic properties and reactivity .

Synthetic Pathways and Optimization

Pechmann Condensation

The Pechmann reaction, a classical method for coumarin synthesis, involves condensation of phenols with β-keto esters under acidic conditions. For 6-bromo-3(2'-chlorophenyl)-4-methylcoumarin, a modified approach employs:

-

5-bromo-2-hydroxyacetophenone as the phenol component.

-

2'-chlorophenylacetic acid as the β-keto acid equivalent.

Reaction Conditions:

-

Catalyst: Concentrated sulfuric acid or ionic liquids.

-

Temperature: 80–120°C.

Yield: 60–75% after recrystallization .

Perkin Reaction for 3-Arylcoumarins

An alternative route involves Perkin condensation between 5-bromosalicylaldehyde and 2'-chlorophenylacetic acid in acetic anhydride with triethylamine (Scheme 1) :

Optimization:

-

Microwave irradiation reduces reaction time from hours to minutes.

-

Piperidine or L-proline as base catalysts enhance yields to 80–90% .

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data for the compound is limited, analogous coumarins exhibit a nearly planar structure with dihedral angles <5° between the coumarin ring and aryl substituents. The bromine and chlorine atoms introduce steric hindrance, slightly distorting the planarity.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1700–1750 cm (C=O stretch of lactone).

-

H NMR:

-

δ 2.45 ppm (s, 3H, methyl group).

-

δ 6.8–8.2 ppm (m, aromatic protons).

-

-

C NMR:

Physicochemical Properties

The low water solubility and moderate LogP value suggest potential for crossing lipid membranes, a trait valuable in drug design.

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich coumarin ring undergoes bromination or nitration at the 8th position under mild conditions. For example, bromination with -bromosuccinimide (NBS) in yields 6,8-dibromo derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume